molecular formula C14H16N2 B7575325 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine

Cat. No. B7575325
M. Wt: 212.29 g/mol
InChI Key: ZLKRVXHWWFGYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine, also known as 6-Me-MPMI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has been reported to have various biochemical and physiological effects. It has been shown to increase the level of glutathione, which is an important antioxidant in the body. This compound has also been reported to decrease the level of reactive oxygen species, which are known to cause cellular damage. In addition, 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has been shown to increase the activity of various enzymes such as superoxide dismutase and catalase, which are involved in the cellular defense against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine in lab experiments is its potential as a neuroprotective agent. This compound has been shown to protect neurons against oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases. Another advantage of using 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines and has been studied for its potential use in cancer therapy.
One of the limitations of using 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments. Another limitation of using 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is its potential toxicity. While this compound has been shown to have potential as a neuroprotective and anticancer agent, further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine. One of the future directions is the development of more efficient synthesis methods for this compound. This would allow for larger quantities of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine to be produced, which could facilitate further studies on its potential applications.
Another future direction is the study of the mechanism of action of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine. Further studies are needed to fully understand how this compound works at the cellular level and how it produces its biochemical and physiological effects.
Finally, future studies could focus on the development of new derivatives of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine with improved solubility and reduced toxicity. This could lead to the development of new drugs for the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its potential use as a neuroprotective and anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has been reported using various methods. One of the methods involves the reaction of 2-amino-6-methylpyridine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-6-methylpyridine with 4-methylbenzylamine in the presence of a base such as sodium hydride. The yield of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine using these methods has been reported to be around 70-80%.

Scientific Research Applications

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has been studied for its potential applications in various fields of scientific research. One of the potential applications of this compound is in the field of medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines such as A549, HepG2, and MCF-7. This compound has also shown potential as a neuroprotective agent and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-8-13(9-7-11)10-15-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRVXHWWFGYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine

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